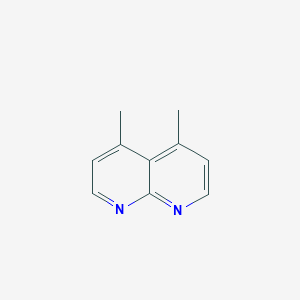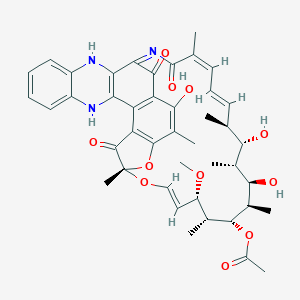
3-甲基-1H-吲哚-2-羧酸
描述
3-Methyl-2-indolic acid is an indolecarboxylic acid that is indole-2-carboxylic acid in which the hydrogen at position 3 is replaced by a methyl group . It has a role as a bacterial metabolite .
Synthesis Analysis
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Molecular Structure Analysis
The molecular weight of 3-Methyl-1H-indole-2-carboxylic acid is 175.18 g/mol . The molecular formula is C10H9NO2 .Chemical Reactions Analysis
The interaction between host and microorganism widely affects the immune and metabolic status . Indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .Physical And Chemical Properties Analysis
The molecular weight of 3-Methyl-1H-indole-2-carboxylic acid is 175.18 g/mol . The molecular formula is C10H9NO2 .科学研究应用
Synthesis of Indole Derivatives
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Role in Alkaloids
Indoles are prevalent moieties present in selected alkaloids . The investigation of novel methods of synthesis have attracted the attention of the chemical community .
Interaction with Gut Bacteria
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .
Treatment of HIV-1
Indole-2-carboxylic acid derivative 3 was proved to effectively inhibit the strand transfer of HIV-1 integrase . The indole core and C2 carboxyl group obviously chelated the two Mg 2+ ions within the active site of integrase .
Anti-HIV-1 Properties
A series of novel indolyl and oxochromenyl xanthenone derivatives were reported and performed their molecular docking studies as an anti-HIV-1 .
Antiviral Activity
To improve the π-stacking interaction with the viral DNA (dC20), a flexible side chain might be more suitable for the antiviral activity .
作用机制
Target of Action
3-Methyl-1H-indole-2-carboxylic acid, like many indole derivatives, is known to bind with high affinity to multiple receptors . These targets play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, leading to changes in the biological activities mentioned above . The interaction often involves the formation of a complex between the compound and its target, which can alter the target’s function .
Biochemical Pathways
Indole derivatives, including 3-Methyl-1H-indole-2-carboxylic acid, can affect various biochemical pathways. For instance, they are involved in the metabolism of tryptophan, an essential amino acid . Indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .
Pharmacokinetics
The lipophilicity and water solubility of indole derivatives can influence their bioavailability .
Result of Action
The molecular and cellular effects of 3-Methyl-1H-indole-2-carboxylic acid’s action depend on its specific targets and the biological pathways it affects. For example, its antiviral activity could result from inhibiting viral replication .
Action Environment
The action, efficacy, and stability of 3-Methyl-1H-indole-2-carboxylic acid can be influenced by various environmental factors. For instance, the gut microbiota plays a significant role in the bioconversion of indoles from tryptophan . Additionally, factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and activity.
安全和危害
未来方向
Researchers have done many studies on the synthesis and biological evaluation of indole derivatives due to their biological properties and their potential to be the target . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .
属性
IUPAC Name |
3-methyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-7-4-2-3-5-8(7)11-9(6)10(12)13/h2-5,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXGWFIXUJHVLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372921 | |
| Record name | 3-Methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1H-indole-2-carboxylic acid | |
CAS RN |
10590-73-5 | |
| Record name | 3-Methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-methyl-1H-indole-2-carboxylic acid in the context of bacterial infections?
A1: While 3-methyl-1H-indole-2-carboxylic acid itself might not possess direct antibacterial activity, its significance lies in its structural similarity to nosiheptide. Nosiheptide is a potent antibiotic that combats bacterial infections. Interestingly, 3-methyl-1H-indole-2-carboxylic acid is a specific degradation product of nosiheptide formed through alkaline hydrolysis []. This characteristic allows its detection and quantification to be used as a marker for nosiheptide presence in food animal tissues. This is crucial for monitoring the use of nosiheptide in food production and ensuring food safety.
Q2: Has 3-methyl-1H-indole-2-carboxylic acid been identified in any natural sources?
A3: Yes, 3-methyl-1H-indole-2-carboxylic acid was isolated for the first time from a natural source in a study focusing on the antibacterial properties of Micromonospora sp. P1068 []. This bacterium showed promising antimicrobial activity, and further investigation of its metabolites led to the identification of several compounds, including 3-methyl-1H-indole-2-carboxylic acid.
Q3: What can you tell us about the structure-activity relationship (SAR) of 3-methyl-1H-indole-2-carboxylic acid derivatives?
A4: Research suggests that the presence of a carboxylic acid group in 3-methyl-1H-indole-2-carboxylic acid plays a crucial role in the inhibitory activity against bacterial hyaluronidase SagHyal4755 []. Modifications to the core structure, particularly the introduction of chlorine substituents and adjustments to lipophilicity, significantly influence the inhibitory potency against this enzyme. This highlights the importance of specific structural features for interacting with the enzyme's active site and suggests potential avenues for developing more potent and selective inhibitors.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



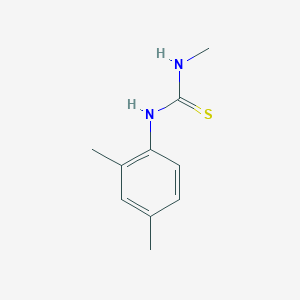
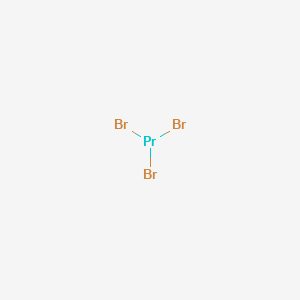
![[(E)-but-2-enyl]-triethoxysilane](/img/structure/B84795.png)

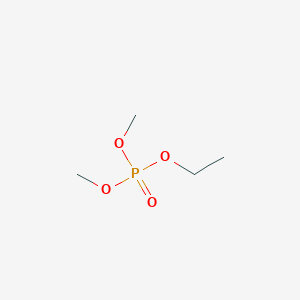

![Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride](/img/structure/B84801.png)
![2,3-Dihydrobenzo[b]furan-7-ylamine](/img/structure/B84802.png)
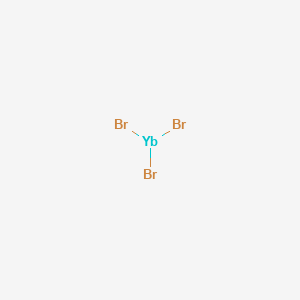

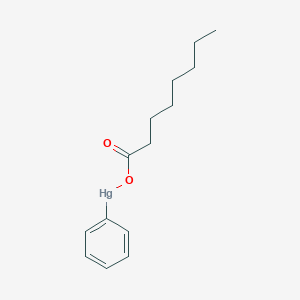
![Tris[2-(dodecylthio)ethyl] phosphite](/img/structure/B84813.png)
